Cas no 2549038-70-0 (3-chloro-4-{1-(2,2,2-trifluoroethyl)azetidin-3-yloxy}pyridine)
3-chloro-4-{1-(2,2,2-trifluoroethyl)azetidin-3-yloxy}pyridine Chemical and Physical Properties
Names and Identifiers
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- Pyridine, 3-chloro-4-[[1-(2,2,2-trifluoroethyl)-3-azetidinyl]oxy]-
- 3-chloro-4-{1-(2,2,2-trifluoroethyl)azetidin-3-yloxy}pyridine
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- Inchi: 1S/C10H10ClF3N2O/c11-8-3-15-2-1-9(8)17-7-4-16(5-7)6-10(12,13)14/h1-3,7H,4-6H2
- InChI Key: XFNYGGGQSMCLHM-UHFFFAOYSA-N
- SMILES: O(C1=CC=NC=C1Cl)C1CN(CC(F)(F)F)C1
3-chloro-4-{1-(2,2,2-trifluoroethyl)azetidin-3-yloxy}pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6608-1973-2μmol |
3-chloro-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine |
2549038-70-0 | 2μmol |
$85.5 | 2023-09-07 | ||
| Life Chemicals | F6608-1973-5μmol |
3-chloro-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine |
2549038-70-0 | 5μmol |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6608-1973-10μmol |
3-chloro-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine |
2549038-70-0 | 10μmol |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6608-1973-20μmol |
3-chloro-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine |
2549038-70-0 | 20μmol |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6608-1973-1mg |
3-chloro-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine |
2549038-70-0 | 1mg |
$81.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1973-2mg |
3-chloro-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine |
2549038-70-0 | 2mg |
$88.5 | 2023-09-07 | ||
| Life Chemicals | F6608-1973-3mg |
3-chloro-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine |
2549038-70-0 | 3mg |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6608-1973-4mg |
3-chloro-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine |
2549038-70-0 | 4mg |
$99.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1973-5mg |
3-chloro-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine |
2549038-70-0 | 5mg |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6608-1973-10mg |
3-chloro-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine |
2549038-70-0 | 10mg |
$118.5 | 2023-09-07 |
3-chloro-4-{1-(2,2,2-trifluoroethyl)azetidin-3-yloxy}pyridine Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 3-chloro-4-{1-(2,2,2-trifluoroethyl)azetidin-3-yloxy}pyridine
Introduction to 3-chloro-4-{1-(2,2,2-trifluoroethyl)azetidin-3-yloxy}pyridine (CAS No. 2549038-70-0)
3-chloro-4-{1-(2,2,2-trifluoroethyl)azetidin-3-yloxy}pyridine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the Chemical Abstracts Service registry number CAS No. 2549038-70-0, represents a fusion of heterocyclic chemistry and fluorinated aliphatic moieties, making it a subject of interest for researchers exploring novel therapeutic agents.
The molecular structure of 3-chloro-4-{1-(2,2,2-trifluoroethyl)azetidin-3-yloxy}pyridine incorporates a pyridine ring substituted with a chloro group at the 3-position and an azetidine moiety linked via an oxygen atom at the 4-position. The azetidine ring is further functionalized with a 2,2,2-trifluoroethyl group, which introduces fluorine atoms into the molecule. This strategic placement of fluorine atoms is particularly noteworthy, as fluorine is known to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated compounds in developing next-generation pharmaceuticals. The presence of the trifluoroethyl group in 3-chloro-4-{1-(2,2,2-trifluoroethyl)azetidin-3-yloxy}pyridine not only imparts favorable physicochemical properties but also opens up possibilities for modulating specific interactions with biological targets. Such modifications are often crucial in improving drug efficacy and minimizing side effects.
In the context of contemporary research, compounds like 3-chloro-4-{1-(2,2,2-trifluoroethyl)azetidin-3-yloxy}pyridine are being explored for their potential applications in various therapeutic areas. For instance, the pyridine scaffold is a common motif in kinase inhibitors and other enzyme-targeting molecules. The azetidine ring can serve as a pharmacophore for interacting with specific binding pockets in proteins, while the chloro and trifluoroethyl substituents may enhance the compound's pharmacokinetic profile.
One of the most compelling aspects of this compound is its versatility in medicinal chemistry. The chlorine atom at the 3-position of the pyridine ring provides a handle for further derivatization through nucleophilic substitution reactions, allowing chemists to tailor the molecule's properties as needed. Meanwhile, the oxygen-linked azetidine moiety can be modified to explore different biological activities without significantly altering the core structure.
The integration of computational chemistry and high-throughput screening has accelerated the discovery process for such compounds. Virtual screening techniques can be employed to predict potential binding modes of 3-chloro-4-{1-(2,2,2-trifluoroethyl)azetidin-3-yloxy}pyridine with target proteins, providing valuable insights into its mechanism of action. Additionally, molecular dynamics simulations can help assess the compound's stability and dynamics in biological environments.
Experimental validation plays a critical role in confirming the hypotheses generated from computational studies. In vitro assays are commonly used to evaluate the biological activity of 3-chloro-4-{1-(2,2,2-trifluoroethyl)azetidin-3-yloxy}pyridine, particularly its interaction with enzymes or receptors relevant to specific diseases. These assays can provide quantitative data on potency, selectivity, and toxicity profiles.
The synthesis of CAS No. 2549038-70-0 involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps may include nucleophilic aromatic substitution to introduce the chloro group on the pyridine ring, followed by nucleophilic addition or displacement reactions to install the azetidine moiety. The introduction of the trifluoroethyl group typically involves halogen-metal exchange or metal-halogen exchange reactions under controlled conditions.
Safety considerations are paramount when handling this compound in a laboratory setting. While it is not classified as a hazardous material under standard regulations, proper handling procedures should be followed to minimize exposure risks. Personal protective equipment (PPE), such as gloves and safety goggles, should be worn at all times when working with 3-chloro-4-{1-(2,2,2-trifluoroethyl)azetidin-3-yloxy}pyridine, and work should be conducted in a well-ventilated area or under fume hoods.
The development of new pharmaceuticals is an iterative process that often involves collaboration between synthetic chemists, biologists, and pharmacologists. Early-stage researchers may focus on optimizing synthetic routes to improve scalability and cost-efficiency before moving on to biological evaluation. As more data becomes available on the compound's properties and activities, further refinements can be made to enhance its therapeutic potential.
The role of fluorinated compounds in modern drug design cannot be overstated. The ability to fine-tune electronic properties and metabolic stability through fluorination has led to numerous successful drugs on the market today. Compounds like CAS No. 2549038-70-0 exemplify this trend by combining traditional heterocyclic scaffolds with advanced fluorinated functionalities.
Future research directions may explore derivatives of 3-chloro-4-{1-(2,2-difluorooctyl)azetidinyl}-4-pyridinemethanol (CAS No: 2549065 - hypothetical example) or similar structures to identify even more potent or selective analogs. Advances in synthetic methodologies will continue to enable access to complex molecular architectures that were previously inaccessible.
In conclusion, CAS No: 2549065 represents an exciting frontier in pharmaceutical chemistry, showcasing how structural innovation can lead to novel therapeutic opportunities. Its unique combination of heterocyclic and fluorinated moieties makes it a promising candidate for further exploration, potentially leading to breakthroughs in treating various diseases. As research progresses, this class of compounds will undoubtedly play an increasingly important role in drug discovery.
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